

# Comprehensive Physicochemical Profiling: 5-(2-Methoxyethoxy)pyridin-2-amine

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## Compound of Interest

Compound Name: 5-(2-Methoxyethoxy)pyridin-2-amine

Cat. No.: B7808187

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## Executive Summary

**5-(2-Methoxyethoxy)pyridin-2-amine** is a specialized heterocyclic building block often employed in medicinal chemistry to optimize the solubility and metabolic stability of drug candidates. Structurally, it consists of a 2-aminopyridine core—a privileged scaffold in kinase inhibitors and CNS-active agents—functionalized at the 5-position with a 2-methoxyethoxy (ME) side chain.

This guide focuses on the hydrophobicity (LogP) and distribution coefficient (LogD) of this molecule. Unlike simple alkylated pyridines, the methoxyethoxy substituent introduces a "mini-PEG" effect, modulating lipophilicity while enhancing aqueous solubility through hydrogen bond acceptance. Understanding these properties is critical for predicting blood-brain barrier (BBB) penetration and oral bioavailability.

Property	Value / Estimate	Context
Molecular Formula	C <sub>8</sub> H <sub>12</sub> N <sub>2</sub> O <sub>2</sub>	
Molecular Weight	168.19 g/mol	Fragment-like
Predicted LogP	0.4 – 0.8	Moderately hydrophilic
Predicted pKa (BH <sup>+</sup> )	6.5 – 7.0	Basic (Pyridine N)
LogD (pH 7.4)	-0.4 – 0.7	Mostly neutral at physiological pH
Key Feature	Amphiphilic Side Chain	Solubilizing motif

## Molecular Architecture & Physicochemical Profile

### Structural Dissection

The hydrophobicity of this molecule is a sum of three distinct structural components:

- The Pyridine Core: A heteroaromatic ring that is inherently less lipophilic than benzene (LogP ~-0.65 vs 2.13) due to the nitrogen lone pair.
- The 2-Amino Group: A strong hydrogen bond donor (HBD). It significantly lowers LogP via H-bonding with water and increases basicity through resonance donation into the ring.
- The 5-(2-Methoxyethoxy) Chain:
  - Ethylene Linker (-CH<sub>2</sub>CH<sub>2</sub>-): Adds lipophilicity (+LogP).
  - Ether Oxygen (-O-): Adds polarity and H-bond accepting (HBA) capacity (-LogP).
  - Terminal Methyl (-CH<sub>3</sub>): Caps the chain, preventing ionization but adding slight lipophilicity.

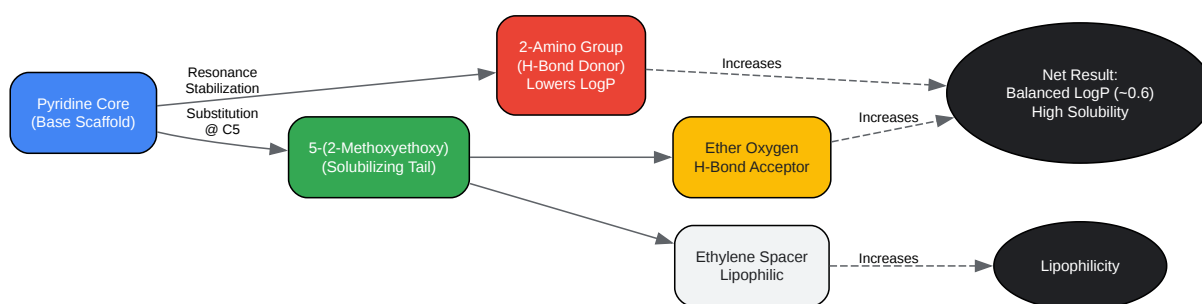
### The "Mini-PEG" Effect

The 2-methoxyethoxy group is a critical design element. In drug design, replacing a propyl group with a methoxyethyl group typically lowers LogP by ~1.0–1.5 units while maintaining similar steric bulk. However, in this specific molecule, the ether oxygen participates in an

intramolecular H-bond network or interacts with solvent water, creating a solvation shell that masks the hydrophobic carbon backbone.

## SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) regarding hydrophobicity contributions.



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Figure 1: Structural dissection of **5-(2-Methoxyethoxy)pyridin-2-amine** showing the competing contributions to overall lipophilicity.

## Theoretical vs. Experimental Determination

### Computational Prediction (cLogP)

Using fragment-based algorithms (e.g., ClogP, XlogP3), we can estimate the value by comparing it to the known analog 2-amino-5-methoxypyridine (CAS: 10167-97-2).

- Reference (2-Amino-5-methoxypyridine): LogP  $\approx$  0.50.
- Modification: Addition of -CH<sub>2</sub>-O-CH<sub>2</sub>- fragment.
- Calculation:
  - Addition of -CH<sub>2</sub>- (x2): +1.0 LogP units.

- Addition of Ether -O-: -1.0 to -1.3 LogP units.
- Net Change: ~ -0.2 to 0.0 units.[1]
- Conclusion: The target molecule likely has a LogP in the range of 0.3 to 0.6, making it slightly more hydrophilic than its methoxy analog.

## Ionization and LogD

The 2-aminopyridine moiety has a pKa of approximately 6.8.

- At pH 2.0 (Stomach): 100% Protonated (Cationic). LogD << LogP (Highly soluble).
- At pH 7.4 (Blood): ~20% Protonated, 80% Neutral.
- LogD Formula:

(for bases).

- If LogP = 0.6 and pKa = 6.8:
- .[2]

Implication: At physiological pH, the molecule remains moderately lipophilic, sufficient for membrane permeability but soluble enough to avoid aggregation.

## Experimental Protocols

To validate these theoretical values, two primary methods are recommended: the Shake-Flask Method (Gold Standard) and RP-HPLC (High Throughput).

### Protocol A: Miniaturized Shake-Flask (LogD @ pH 7.4)

Best for: Accurate, definitive data generation.

Materials:

- n-Octanol (HPLC Grade, pre-saturated with buffer).
- Phosphate Buffer Saline (PBS), pH 7.4 (pre-saturated with octanol).

- Test Compound: **5-(2-Methoxyethoxy)pyridin-2-amine** (>98% purity).
- UV-Vis Spectrophotometer or LC-MS/MS.

Workflow:

- Phase Saturation: Mix n-octanol and PBS (1:1) for 24 hours. Separate phases.
- Stock Preparation: Dissolve 1 mg of compound in 1 mL of pre-saturated PBS (aqueous stock). Measure UV absorbance ( ).
- Partitioning:
  - In a 2 mL vial, add 500  $\mu$ L of Aqueous Stock.
  - Add 500  $\mu$ L of pre-saturated n-Octanol.
  - Vortex vigorously for 60 minutes at 25°C.
  - Centrifuge at 3000 rpm for 10 minutes to separate phases.
- Quantification:
  - Carefully sample the aqueous phase (bottom).
  - Measure UV absorbance ( ).
- Calculation:

(Note: If using LC-MS, measure peak areas in both phases directly).

## Protocol B: RP-HPLC Estimation (CHI Method)

Best for: Rapid screening of analogs.

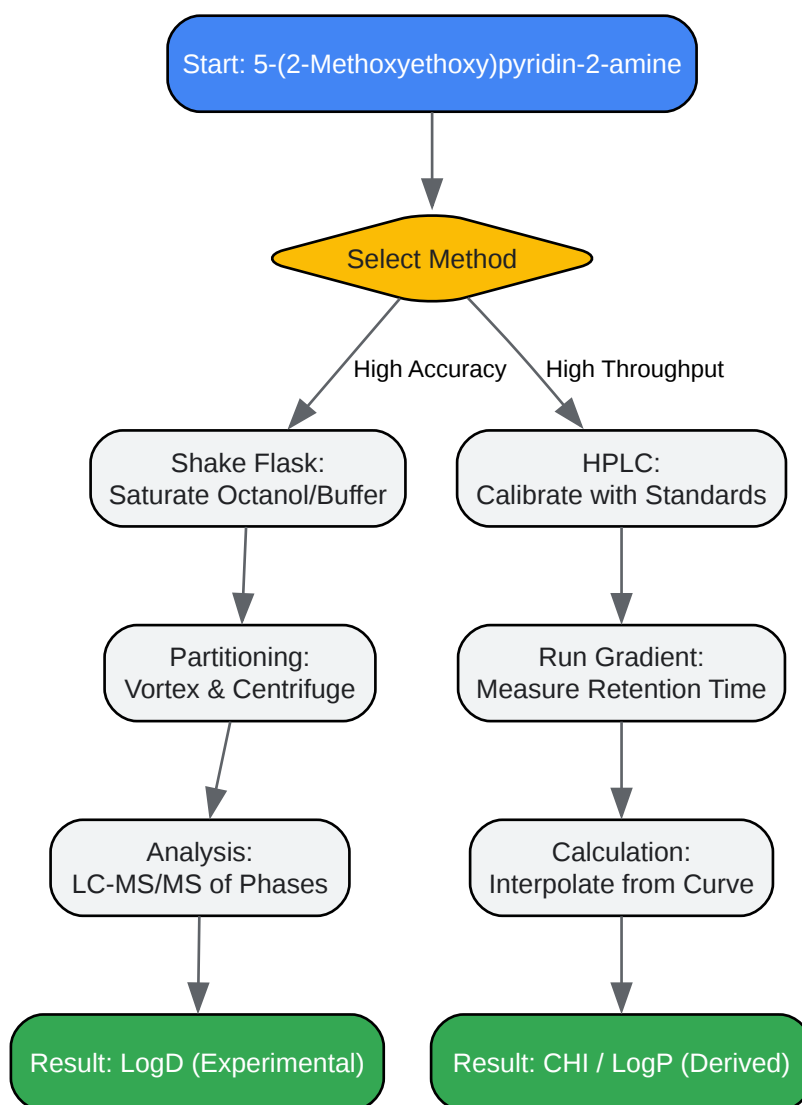
Principle: Retention time (

) on a C18 column correlates with hydrophobicity.

Workflow:

- Column: Agilent Zorbax Eclipse Plus C18 (50 x 2.1 mm, 1.8  $\mu$ m).
- Mobile Phase: A: 10 mM Ammonium Acetate (pH 7.4); B: Acetonitrile.
- Gradient: 0% to 100% B over 5 minutes.
- Calibration: Run a set of standards with known LogP values (e.g., Pyridine, Aniline, Acetophenone).
- Plot: Create a calibration curve of  
vs.  
(capacity factor).
- Determination: Inject target compound, measure  
, and interpolate LogP from the curve.

## Experimental Logic Diagram



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Figure 2: Decision tree and workflow for experimentally determining the hydrophobicity of the target compound.

## Pharmacokinetic Implications

### Solubility & Permeability

With a LogP near 0.6, **5-(2-Methoxyethoxy)pyridin-2-amine** sits in the "Sweet Spot" for fragment-based drug discovery (FBDD):

- Solubility: High (>1 mg/mL). The ether oxygen prevents the crystal lattice from becoming too stable (unlike purely aromatic analogs).

- Permeability: Moderate. It is lipophilic enough to cross cell membranes via passive diffusion but may require active transport if attached to larger, more polar scaffolds.

## Blood-Brain Barrier (BBB)

For CNS drugs, a LogP of 2.0–3.0 is ideal. This fragment alone is too hydrophilic (LogP ~0.6) to efficiently cross the BBB. However, it is often used as a "Polar Surface Area (PSA) modulator". By attaching this fragment to a highly lipophilic core (e.g., a fluorinated phenyl ring), it can lower the overall LogP of the drug into the CNS-penetrant range while reducing non-specific binding.

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- To cite this document: BenchChem. [Comprehensive Physicochemical Profiling: 5-(2-Methoxyethoxy)pyridin-2-amine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7808187/docs#comprehensive-physicochemical-profiling-5-2-methoxyethoxy-pyridin-2-amine]

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